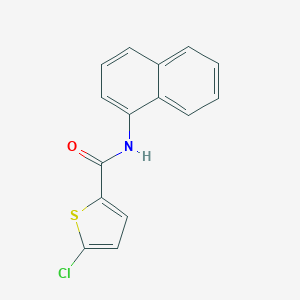

5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-(naphthalen-1-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C15H10ClNOS and a molecular weight of 287.76 .

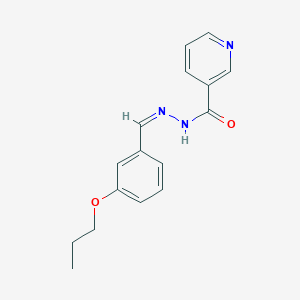

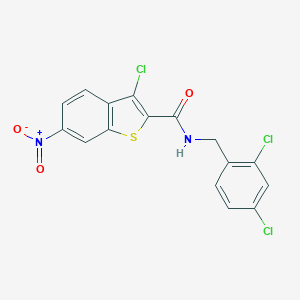

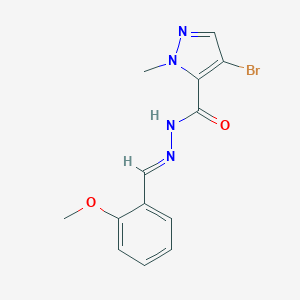

Molecular Structure Analysis

The molecular structure of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide can be analyzed using various tools such as ChemSpider and MolView . These tools allow you to draw the structure and convert it into a 3D model for better visualization .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 384.8±27.0 °C and its density is predicted to be 1.411±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 12.95±0.30 .Applications De Recherche Scientifique

Anticancer Applications

One study delved into the synthesis, characterization, and anticancer evaluation of derivatives involving naphthalene. These compounds were assessed in vitro for their anticancer activity across multiple cell lines. A specific compound was identified as most active against a breast cancer cell line, showcasing the potential therapeutic applications of such chemical structures in oncology (Salahuddin et al., 2014).

Synthesis and Structural Characterization

Another research focused on the synthesis and characterization of polyimides containing naphthalene pendant groups and flexible ether linkages. The study outlined methods to create novel polyimides that are soluble in common organic solvents, demonstrating the versatility of naphthalene derivatives in material science (Chun-Shan Wang & T. Leu, 2000).

Optical and Redox Properties

Further research investigated the synthesis, molecular structure, and theoretical investigations of a compound closely related to 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide. The study provided insights into the optical and redox properties of such compounds, highlighting their potential in various scientific applications (C. S. Chidan Kumar et al., 2014).

Reactivity and Mechanistic Insights

Moreover, a study on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole provided valuable mechanistic insights into the formation and electrophilic substitution reactions of naphthalene-fused compounds. This research showcases the complex chemical behavior and the potential for developing novel compounds with specific properties (А. Aleksandrov & М. М. El’chaninov, 2017).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a potent inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, which is a crucial step in the blood coagulation process . This inhibition decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Biochemical Pathways

The inhibition of FXa affects the blood coagulation cascade, a complex biochemical pathway that leads to the formation of a blood clot . By inhibiting FXa, the compound disrupts this pathway, reducing the formation of thrombin and, consequently, the formation of fibrin, a protein that forms a meshwork for blood clots .

Pharmacokinetics

It is noted that the compound has good oral bioavailability , suggesting that it is well-absorbed from the gastrointestinal tract and can reach systemic circulation.

Result of Action

The result of the compound’s action is a reduction in the formation of blood clots . By inhibiting FXa and disrupting the blood coagulation cascade, the compound prevents the formation of thrombin and fibrin, thereby reducing the risk of thromboembolic diseases .

Propriétés

IUPAC Name |

5-chloro-N-naphthalen-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNOS/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBDJBVEJJMDBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenyl)-N'-[(5-chloro-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B445771.png)

![Isopropyl 2-{[(3,4-dichloroanilino)carbonyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B445774.png)

![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-chloro-2-thiophenecarboxamide](/img/structure/B445775.png)

![2-chloro-N-(3-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B445778.png)

![Ethyl 4,5-dimethyl-2-{[(2-naphthyloxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B445784.png)

![3-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B445785.png)

![2-(1-adamantyl)-N-[1-(4-ethylphenyl)ethyl]acetamide](/img/structure/B445790.png)

![N-butyl-2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B445793.png)